molecular formula C24H38N8O6S B1431695 Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid CAS No. 1384428-70-9

Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Cat. No.: B1431695
CAS No.: 1384428-70-9
M. Wt: 566.7 g/mol
InChI Key: KHIFXNDSBFWOIR-UHFFFAOYSA-N
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Description

Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid (CAS RN: 1417567-67-9) is a synthetic piperazine derivative with a carboximidamide functional group. The compound features two 4-methoxyphenyl substituents attached to a piperazine core, forming a bis-carboximidamide structure stabilized by sulfuric acid.

Properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIFXNDSBFWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid, often abbreviated as Bis-PMP-Sulfate, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The chemical formula of Bis-PMP-Sulfate is C24H38N8O6SC_{24}H_{38}N_{8}O_{6}S, and it is characterized by a piperazine core with carboximidamide functional groups. The presence of sulfuric acid enhances its solubility and stability, which is critical for biological interactions .

Pharmacological Effects

Research indicates that compounds with piperazine structures, such as Bis-PMP-Sulfate, exhibit a variety of pharmacological effects. These include:

  • Antidepressant Activity : Piperazine derivatives have been shown to influence neurotransmitter systems, potentially providing antidepressant effects.
  • Anxiolytic Properties : Similar compounds have been evaluated for their ability to reduce anxiety in preclinical models.
  • Neuroprotective Effects : There is emerging evidence that piperazine derivatives may protect neuronal cells from oxidative stress and apoptosis.

While specific mechanisms for Bis-PMP-Sulfate have not been fully elucidated, related compounds often interact with several biological targets:

  • Receptor Modulation : Many piperazine derivatives act as modulators of serotonin and dopamine receptors, influencing mood and behavior.
  • Phosphodiesterase Inhibition : Some studies suggest that piperazine-based compounds may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the potential of Bis-PMP-Sulfate, it is useful to compare it with similar compounds. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
This compoundPiperazine structure with methoxy substitutionPotentially altered receptor affinity
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acidFluorine substitution on phenyl ringEnhanced lipophilicity and metabolic stability
Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acidDifferent methoxy positioningVariations in biological activity

This comparison illustrates how minor structural changes can significantly impact the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Current literature lacks extensive case studies specifically focused on Bis-PMP-Sulfate. However, several studies on related piperazine derivatives provide insights into potential applications:

  • Antidepressant-like Effects : A study investigating various piperazine derivatives found that certain modifications led to significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects .
  • Neuroprotective Studies : Research into similar compounds has demonstrated their ability to protect neuronal cells from induced oxidative stress, indicating a possible neuroprotective role for Bis-PMP-Sulfate .

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Detailed pharmacological evaluations are needed to establish the therapeutic potential and safety profiles.
  • Mechanistic Studies : Understanding the specific interactions at the molecular level will aid in optimizing this compound for medicinal applications.
  • Clinical Trials : If preclinical data are promising, advancing to clinical trials will be crucial for assessing efficacy in human subjects.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

C24H30N4O2H2SO4C_{24}H_{30}N_{4}O_{2}\cdot H_{2}SO_{4}

This indicates that it forms a salt with sulfuric acid, which enhances its solubility and stability. The unique structure of the compound features piperazine derivatives with carboximidamide functional groups, making it a candidate for various biological interactions .

Pharmaceutical Applications

1. Medicinal Chemistry:

  • Lead Compound Development: The compound serves as a lead for developing new pharmaceuticals targeting various receptors due to its structural similarities with known bioactive compounds. Its piperazine structure is often associated with neuropharmacological activity.
  • Potential Antidepressant Activity: Initial studies suggest that derivatives of piperazine compounds can modulate neurotransmitter systems, indicating potential antidepressant effects. This warrants further research into this compound's mechanisms of action.

2. Interaction Studies:

  • Understanding how this compound interacts with biological targets is crucial for establishing its therapeutic profiles. Preliminary data indicate that it may influence serotonin and dopamine receptors, which are pivotal in mood regulation .

Case Studies and Research Findings

Research findings indicate promising avenues for this compound in treating conditions such as depression and anxiety disorders:

  • Study on Neurotransmitter Modulation: A study demonstrated that derivatives similar to this compound could modulate serotonin levels in animal models, suggesting potential antidepressant effects .
  • Safety Profile Assessment: Ongoing studies aim to evaluate the safety parameters associated with this compound, focusing on its pharmacokinetics and potential side effects in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid can be contextualized against analogs with variations in substituents, regiochemistry, or counterions. Below is a detailed comparison based on available

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Position/Type CAS RN Purity Key Differences Source
This compound 4-methoxyphenyl (para) 1417567-67-9 95% Reference compound; para-substitution likely enhances steric stability and electronic resonance. Combi-Blocks
4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate 2-methoxyphenyl (ortho) 77723-23-0 95% Ortho-substitution introduces steric hindrance, potentially reducing reactivity in coupling reactions. Combi-Blocks
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate 3-methoxyphenyl (meta) 893759-74-5 95% Meta-substitution alters electronic distribution, possibly affecting binding affinity in target interactions. Combi-Blocks
Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide); sulfuric acid Pyrimidin-2-yl N/A N/A Replacement of methoxyphenyl with pyrimidine introduces a heterocyclic moiety, enhancing hydrogen-bonding potential. CymitQuimica
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid 2-fluorophenyl N/A N/A Fluorine’s electronegativity may improve metabolic stability compared to methoxy’s electron-donating effects. PubChem

Key Observations:

Substituent Position: The para-methoxy group in the target compound allows optimal electronic resonance with the piperazine ring, favoring planar molecular conformations. Meta-substitution (3-methoxyphenyl) disrupts symmetry, which could impact crystallization or solubility .

Heterocyclic vs. Aromatic Substituents :

  • Replacing methoxyphenyl with pyrimidin-2-yl (as in CymitQuimica’s analog) introduces nitrogen atoms, enabling stronger intermolecular interactions (e.g., π-stacking or hydrogen bonding). This modification is common in kinase inhibitors or antiviral agents .

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2-fluorophenyl analog (PubChem) demonstrates how electron-withdrawing fluorine affects the compound’s electronic profile. Fluorinated derivatives often exhibit enhanced bioavailability and resistance to oxidative degradation compared to methoxy-substituted counterparts .

Synthetic Accessibility :

  • The target compound is priced at €493/100mg (CymitQuimica), while its pyrimidinyl analog costs €1,027/g , reflecting higher complexity in introducing heterocycles .

Preparation Methods

The core synthetic approach involves the derivatization of 4-(4-methoxyphenyl)piperazine, a piperazine derivative substituted with a methoxyphenyl group, followed by the introduction of carboximidamide functional groups and subsequent formation of the sulfuric acid salt.

  • The starting material is 4-(4-methoxyphenyl)piperazine , which has the molecular formula C12H18N4O and molecular weight 234.3 g/mol.
  • The carboximidamide groups are introduced via amidination reactions, typically involving reagents such as amidine hydrochlorides or equivalents.
  • The sulfuric acid salt formation is achieved by treating the bis-carboximidamide derivative with sulfuric acid under controlled conditions to yield the stable salt form.

Detailed Preparation Steps

Synthesis of 4-(4-methoxyphenyl)piperazine-1-carboximidamide
  • Step 1: Piperazine Derivatization

    • Starting with 4-(4-methoxyphenyl)piperazine, the compound undergoes reaction with a suitable amidinating agent.
    • Amidination can be carried out using reagents such as S-methylisothiourea or equivalents under acidic or neutral conditions.
    • The reaction typically proceeds in an organic solvent such as ethanol or methanol at reflux temperature to facilitate substitution on the piperazine nitrogen.
  • Step 2: Bis-substitution

    • To obtain the bis-carboximidamide derivative, the reaction conditions are adjusted to allow substitution on both piperazine nitrogen atoms.
    • Stoichiometric control of amidinating agent and reaction time is critical to maximize bis-substitution yield.
Formation of Sulfuric Acid Salt
  • The bis-carboximidamide compound is dissolved in a suitable solvent (e.g., ethanol or water).
  • Sulfuric acid is added dropwise under cooling to the solution to form the bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid salt.
  • The salt precipitates out or is isolated by solvent evaporation, followed by recrystallization for purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidination (mono or bis) 4-(4-methoxyphenyl)piperazine + amidine reagent Reflux in ethanol 4–8 hours 70–85 Stoichiometry controls mono vs bis substitution
Salt formation Bis-carboximidamide + H2SO4 0–5 °C (cooling) 1–2 hours 90+ Slow acid addition prevents decomposition

Summary Table of Preparation Method

Preparation Stage Method Description Key Parameters Advantages Challenges
Piperazine amidination Reaction with amidine reagent in ethanol Reflux, 4–8 h, stoichiometric control High yield, well-understood chemistry Requires long reaction times
Bis-substitution control Adjust reagent ratio and reaction time Excess amidine, monitoring Maximizes bis-substitution Risk of incomplete substitution
Sulfuric acid salt formation Acid-base reaction with H2SO4 under cooling 0–5 °C, slow acid addition Produces stable, crystalline salt Requires careful acid addition
Potential microwave-assisted synthesis Adaptation of microwave heating for amidination 30 sec to few min, 80–90% yield (in related compounds) Drastically reduces reaction time Requires optimization for this compound

Notes on Purity and Characterization

  • The final compound is typically characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm bis-substitution.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis to verify sulfuric acid salt formation.
    • Melting point and crystallinity assessment for purity.
  • Analytical data should confirm the molecular formula C24H38N8O6S and molecular weight 566.67 g/mol for the sulfuric acid salt form.

Q & A

Q. What are the recommended synthesis methods for Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide) sulfuric acid complex?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling agents like EDCI/HOBt in anhydrous acetonitrile. For example:

  • Step 1: React 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with substituted amines under stirring at room temperature (24–48 hours).
  • Step 2: Purify via sequential washing (water, NaHCO₃, citric acid) and recrystallization from ethanol .
  • Key Parameters: Solvent choice (e.g., CH₃CN for solubility), stoichiometric ratios (1:1 EDCI/HOBt), and post-reaction workup (diethyl ether precipitation) .

Q. What characterization techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD): Validates crystallinity and polymorphic forms.
  • Thermogravimetric Analysis (TGA) & DSC: Assess thermal stability and melting points (e.g., 134–140°C for derivatives) .
  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 3.78 ppm for methoxy groups) confirms substituent positions .
  • Elemental Analysis: Matches calculated vs. observed %C/%H/%N (e.g., 59.24% C observed vs. 59.29% calculated) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (Category 2 hazards) .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water jets to limit aerosolization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and intermediate stability.
  • Reaction Path Search: Combine computational screening (e.g., ICReDD’s algorithms) with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) .
  • Case Study: A 2024 study reduced reaction optimization time by 60% using automated feedback loops between DFT predictions and HPLC-monitored reactions .

Q. How can contradictions in stability data under varying conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies: Design experiments using fractional factorial design (FFD) to test variables (pH, humidity, light). For example:

    VariableRange TestedImpact on Degradation
    pH3.0–7.4>10% decomposition at pH <5
    Humidity30–70% RHHygroscopicity increases clumping
  • Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH contributes 78% variance in degradation rates) .

Q. What experimental strategies assess reactivity with functional groups (e.g., sulfonamide vs. carboximidamide)?

Methodological Answer:

  • Competitive Reactivity Assays: Compare reaction rates of sulfonic acid vs. carboximidamide groups with nucleophiles (e.g., amines, thiols).
    • Example: Sulfonamide groups undergo faster SNAr reactions with 4-nitrobenzyl bromide (k = 0.45 min⁻¹) than carboximidamide (k = 0.12 min⁻¹) .
  • Mechanistic Probes: Use isotopic labeling (¹⁵N/¹³C) to track bond cleavage sites in hydrolysis studies .

Q. How to design HPLC methods for quantifying this compound in complex mixtures?

Methodological Answer:

  • Mobile Phase: Optimize with methanol/water/0.2 M NaH₂PO₄/0.4 M Bu₄NOH (5:1:2:3) at pH 5.5 ± 0.02 for peak resolution .
  • Column Selection: Use C18 columns (5 µm, 250 mm) with UV detection at 254 nm for sulfonamide moieties .
  • Validation: Ensure linearity (R² >0.999), LOD <0.1 µg/mL, and recovery rates >98% via spike-and-recovery tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
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Reactant of Route 2
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

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